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Substance P, biotin-nte-arg(3)- - 137084-95-8

Substance P, biotin-nte-arg(3)-

Catalog Number: EVT-1208259
CAS Number: 137084-95-8
Molecular Formula: C90H137N29O22S
Molecular Weight: 2009.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Substance P is derived from the substance P gene (TAC1), which encodes a precursor protein that undergoes post-translational modifications to yield the active peptide. Biotin-nte-arg(3)- is synthesized as a derivative of this natural neuropeptide. The classification of this compound falls under neuropeptides and bioconjugates, as it combines biological activity with biotin for enhanced detection and interaction capabilities in biological assays.

Synthesis Analysis

The synthesis of biotin-nte-arg(3)- involves several key steps:

  1. Peptide Synthesis: The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the amino acids are activated and coupled to form peptide bonds.
  2. Biotinylation: The biotin moiety is introduced at the N-terminus of the peptide. This can be achieved through the reaction of a biotin derivative with an amino group present on the peptide. A common approach involves using biotin-N-hydroxysuccinimide (NHS) ester, which reacts with the lysine residue in the peptide to form a stable amide bond.
  3. Purification and Characterization: After synthesis, the biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure purity and remove any unreacted materials. Characterization can be performed via mass spectrometry to confirm the molecular weight and structure.
Molecular Structure Analysis

The molecular structure of biotin-nte-arg(3)- can be described as follows:

  • Peptide Backbone: The backbone consists of amino acids linked by peptide bonds, specifically modified at position 3 where arginine replaces lysine.
  • Biotin Attachment: Biotin is attached via an amide bond to the N-terminal amino group of the peptide.
  • Structural Features: The presence of arginine introduces a positive charge at physiological pH, which may influence its binding properties and interactions with receptors.

Structural Data

The typical molecular formula for biotin-nte-arg(3)- can be represented as CxHyNzOwSC_{x}H_{y}N_{z}O_{w}S, where x,y,z,wx,y,z,w correspond to specific counts derived from its amino acid composition and biotin structure.

Chemical Reactions Analysis

Biotin-nte-arg(3)- participates in several chemical reactions, primarily involving:

  1. Binding Interactions: The compound can bind to specific receptors such as neurokinin receptors (e.g., NK1 receptor), facilitating signal transduction pathways related to pain and inflammation.
  2. Enzymatic Reactions: The biotin moiety allows for interactions with avidin or streptavidin in various assays, enhancing detection methods through strong non-covalent binding.
Mechanism of Action

Biotin-nte-arg(3)- acts primarily through its interaction with neurokinin receptors:

  • Receptor Binding: Upon binding to neurokinin receptors, it activates intracellular signaling pathways that lead to increased intracellular calcium levels.
  • Physiological Effects: This activation results in various biological effects such as modulation of pain perception, inflammation response, and neurogenic processes.

Relevant Data

Studies have shown that this analog retains functional activity similar to native Substance P, making it a valuable tool for receptor studies in vitro .

Physical and Chemical Properties Analysis

The physical and chemical properties of biotin-nte-arg(3)- include:

  • Molecular Weight: Approximately 1,200 Da (depending on specific modifications).
  • Solubility: Generally soluble in water and common organic solvents due to its polar nature.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Biotin-nte-arg(3)- has several scientific applications:

  1. Receptor Studies: It serves as a receptor probe in binding studies due to its ability to mimic native Substance P while being detectable through biotin-streptavidin interactions.
  2. Diagnostic Tools: Utilized in assays for detecting neurokinin receptor expression in various tissues.
  3. Therapeutic Research: Investigated for potential therapeutic applications in pain management and inflammatory diseases due to its interaction with pain pathways.
Introduction to Substance P and Biotinylated Analogs

Biochemical Properties of Substance P

  • 1.1.1 Structural Characteristics: Amphiphilic Undecapeptide SequenceSubstance P (SP) is an undecapeptide (11-amino acid neuropeptide) belonging to the tachykinin family, with the primary sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [7]. This structure features distinct functional domains: The cationic N-terminus (residues 1–4) mediates receptor interaction, while the hydrophobic C-terminus (residues 5–11) governs biological activity through the conserved motif Phe-X-Gly-Leu-Met-NH₂ [7] [8]. SP adopts environment-dependent conformational states—extended chains in aqueous solutions and β-turn structures in hydrophobic environments—enhancing its membrane interaction capabilities [8]. This amphiphilic design facilitates docking at lipid bilayer interfaces, positioning SP for optimal engagement with neurokinin receptors.

Table 1: Structural and Functional Domains of Substance P

RegionAmino Acid SequenceBiochemical PropertiesFunctional Role
N-terminalArg¹-Pro²-Lys³-Pro⁴Cationic, hydrophilicReceptor docking/activation
Mid-regionGln⁵-Gln⁶PolarStructural flexibility
C-terminalPhe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂Hydrophobic, conservedBioactivity core, receptor specificity
  • 1.1.2 TAC1 Gene Encoding and Proteolytic ProcessingSP derives from the TAC1 gene (previously termed PPT-A), located on chromosome 7q21-q22 in humans [8]. Alternative splicing generates four precursor mRNAs:
  • α-PPT-A: Encodes SP only
  • β-PPT-A: Encodes SP, neurokinin A (NKA), neuropeptide K (NPK)
  • γ-PPT-A: Encodes SP and NKA
  • δ-PPT-A: Truncated, non-functional transcript

Post-translational processing involves enzymatic cleavage at paired basic residues (Lys-Arg, Arg-Arg) by prohormone convertases, followed by C-terminal amidation [2] [8]. This intricate processing ensures tissue-specific production of mature peptides, positioning SP within dense-core vesicles for activity-dependent release.

Rationale for Biotinylation in Receptor Probes

* 1.2.1 Biotin-Streptavidin System Advantages in DetectionBiotin conjugation leverages the strongest known non-covalent biological interaction (Kd ≈ 10⁻¹⁵ M) between biotin and streptavidin [1] [3]. This bond exhibits:- Robust Stability: Resists organic solvents, detergents, pH extremes (pH 2–13), and temperatures up to 70°C- Signal Amplification: Streptavidin tetramers bind multiple biotin moieties and conjugated reporter enzymes (e.g., horseradish peroxidase, fluorophores)- Spatial Preservation: Minimal steric interference due to biotin’s small molecular footprint (244.31 Da)- Versatility: Compatible with light/electron microscopy, flow cytometry, Western blotting, and receptor autoradiography [1]

These properties overcome limitations of radioactive iodination (hazardous decay, short half-life) and direct antibody labeling (bulkiness, variable affinity), enabling high-resolution receptor mapping.

  • 1.2.2 Historical Development of Biotin-NTE-[Arg³]SPThe first functional biotinylated SP analog emerged in 1991 via strategic molecular engineering [2]:
  • Lys³→Arg³ substitution: Replaced lysine at position 3 with arginine to prevent biotin attachment at the receptor-binding domain
  • N-terminal Extension (NTE) addition: Added a 10-atom spacer (Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly) to the N-terminus
  • Site-specific biotinylation: Conjugated biotin exclusively to the ε-amino group of the N-terminal lysine

Table 2: Functional Validation of Biotin-NTE-[Arg³]SP vs. Native Substance P

ParameterNative SPBiotin-NTE-[Arg³]SPAssessment Method
Receptor binding affinityKd = 0.82 ± 0.11 nMKd = 0.79 ± 0.09 nMCompetitive binding (IM-9 lymphoblasts)
Calcium mobilizationEC₅₀ = 7.3 nMEC₅₀ = 8.1 nMFura-2 assay (rabbit colonic myocytes)
Receptor internalization100% (reference)98.2% ± 3.1%Confocal microscopy (NK1R-transfected cells)

Mass spectrometry confirmed precise biotin incorporation (C₉₀H₁₃₇N₂₉O₂₂S; MW 2018.32 Da) [3] [6]. Crucially, this probe retained native SP's dissociation kinetics and signaling potency, establishing it as the first biotinylated neuropeptide suitable for dynamic receptor trafficking studies [2]. Subsequent applications demonstrated reversible, CP-96,345-sensitive binding in neonatal foreskin, revealing NK1 receptor distribution patterns in epidermal and dermal compartments [1].

Table 3: Chemical Identity of Biotin-NTE-[Arg³]Substance P

PropertySpecification
Systematic NameBiotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂
CAS Registry Number87468-58-4
Molecular FormulaC₉₀H₁₃₇N₂₉O₂₂S
Molecular Weight2018.32 g/mol
Purity Specification>95% (HPLC)
Storage Conditions-80°C (sealed, anhydrous)

Properties

CAS Number

137084-95-8

Product Name

Substance P, biotin-nte-arg(3)-

IUPAC Name

(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C90H137N29O22S

Molecular Weight

2009.3 g/mol

InChI

InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1

InChI Key

PFCMPWQJTZIJTL-MYECVGNHSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

Synonyms

iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide
biotin-NTE-3-Arg-substance P
substance P, biotin-NTE-Arg(3)-
substance P, biotin-NTE-arginine(3)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N

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